![molecular formula C13H12N4O3 B14634714 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- CAS No. 56196-98-6](/img/structure/B14634714.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- typically involves multi-step organic reactions. One common method starts with the condensation of a suitable aldehyde with a diamine to form the pteridine core. Subsequent steps include the introduction of the hydroxyethyl and methyl groups through selective alkylation and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pteridine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pteridines depending on the nucleophile used.
科学研究应用
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role as a cofactor in enzymatic reactions and its potential as a fluorescent probe.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. For instance, its antimalarial activity may be attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The hydroxyethyl and methyl groups play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.
相似化合物的比较
Pterin (2-amino-4(3H)-pteridinone): A simpler pteridine derivative with similar biological roles.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with applications in biochemistry.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness: Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its electronic properties and stability.
属性
CAS 编号 |
56196-98-6 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
10-(2-hydroxyethyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-12(19)10-11(15-13(16)20)17(6-7-18)9-5-3-2-4-8(9)14-10/h2-5,18H,6-7H2,1H3 |
InChI 键 |
CTKAYBMAXADMMS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


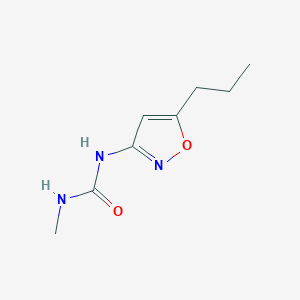
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
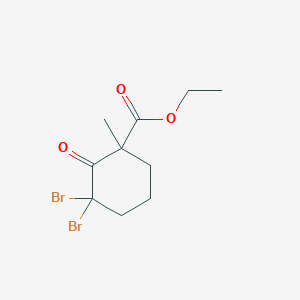
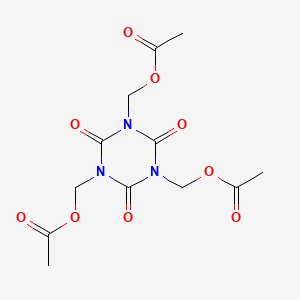
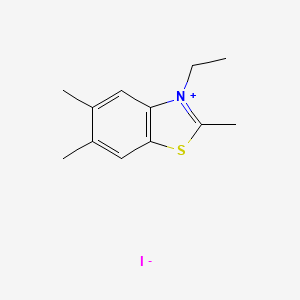
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
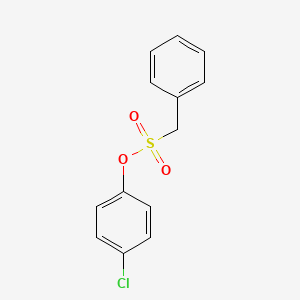
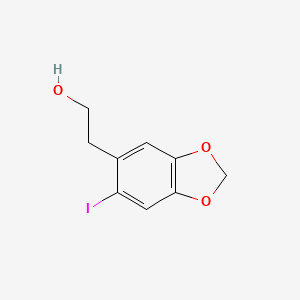
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
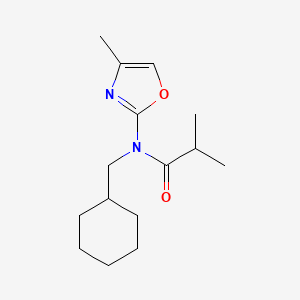

![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
